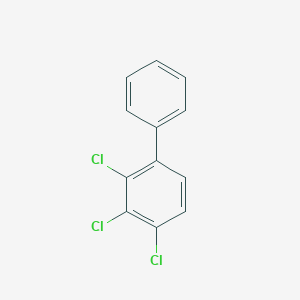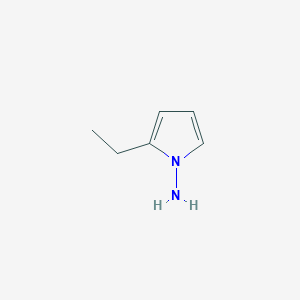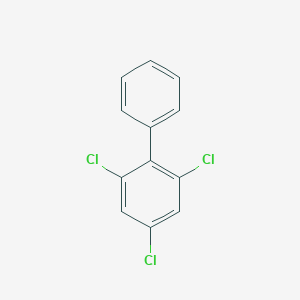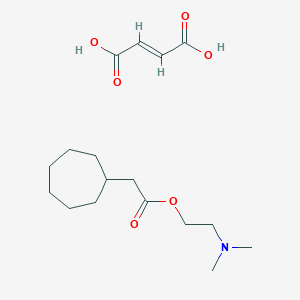
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1) is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is commonly known as DMCA and is used as a research tool to study the effects of various biochemical and physiological processes in the body.
Mécanisme D'action
DMCA acts as a modulator of ion channels, particularly the voltage-gated calcium channels. It has been shown to increase calcium influx into cells, leading to an increase in neurotransmitter release. DMCA also has an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep.
Effets Biochimiques Et Physiologiques
DMCA has been shown to have a number of biochemical and physiological effects. It has been shown to increase neurotransmitter release in the brain, leading to an increase in synaptic transmission. DMCA also has an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep. DMCA has been shown to have an analgesic effect, reducing pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMCA is its ability to modulate ion channels, particularly the voltage-gated calcium channels. This makes it a valuable tool for studying the effects of various drugs on these channels. However, DMCA has a number of limitations as well. It is highly toxic and must be handled with care. It is also difficult to administer in vivo, as it is rapidly metabolized in the body.
Orientations Futures
There are a number of future directions for the study of DMCA. One area of research is the development of more potent and selective compounds that can modulate ion channels. Another area of research is the study of the effects of DMCA on various neurological disorders, such as epilepsy and Parkinson's disease. Additionally, the development of new methods for administering DMCA in vivo could lead to new insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, DMCA is a valuable tool for studying the effects of various biochemical and physiological processes in the body. Its ability to modulate ion channels makes it particularly useful in the study of neurotransmitter release and the regulation of pain pathways. While it has a number of advantages, DMCA also has limitations that must be taken into account. As research into DMCA continues, it is likely that new insights into its mechanism of action and potential therapeutic applications will be discovered.
Méthodes De Synthèse
DMCA is synthesized through a multi-step process that involves the reaction of cycloheptaneacetate with N,N-dimethylaminoethyl chloride in the presence of a base. The resulting product is then reacted with maleic anhydride to form the desired compound, DMCA (E)-2-butenedioate (1:1).
Applications De Recherche Scientifique
DMCA is commonly used as a research tool to study the effects of various biochemical and physiological processes in the body. It is particularly useful in the study of neurotransmitter release and the regulation of ion channels. DMCA has also been used in the study of pain pathways and the effects of various drugs on these pathways.
Propriétés
Numéro CAS |
129320-13-4 |
|---|---|
Nom du produit |
2-(Dimethylamino)ethyl cycloheptaneacetate (E)-2-butenedioate (1:1) |
Formule moléculaire |
C13H25NO2.C4H4O4 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl 2-cycloheptylacetate |
InChI |
InChI=1S/C13H25NO2.C4H4O4/c1-14(2)9-10-16-13(15)11-12-7-5-3-4-6-8-12;5-3(6)1-2-4(7)8/h12H,3-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
ADRXUDOECUCYFV-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)CCOC(=O)CC1CCCCCC1.C(=C/C(=O)O)\C(=O)O |
SMILES |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CN(C)CCOC(=O)CC1CCCCCC1.C(=CC(=O)O)C(=O)O |
Synonymes |
Cycloheptaneacetic acid, 2-(dimethylamino)ethyl ester, (E)-2-butenedio ate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



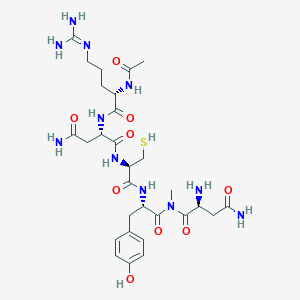
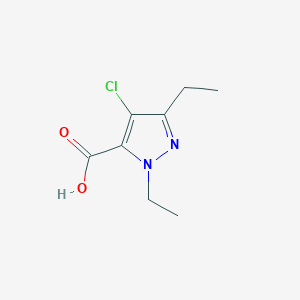
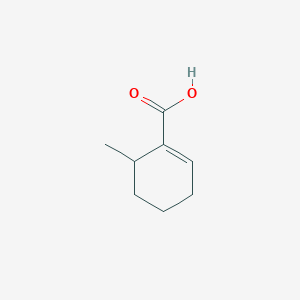

![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)
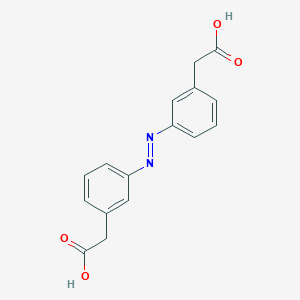
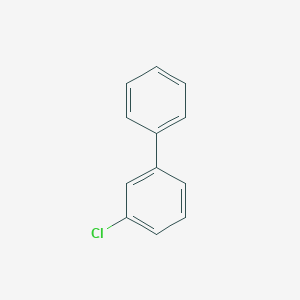
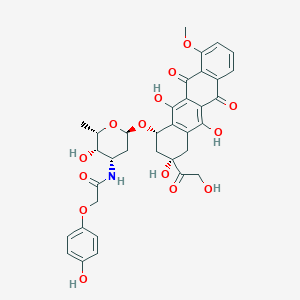
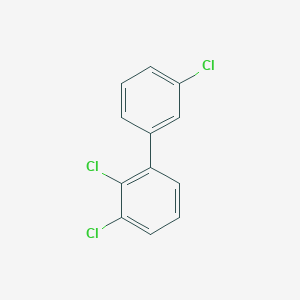
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
